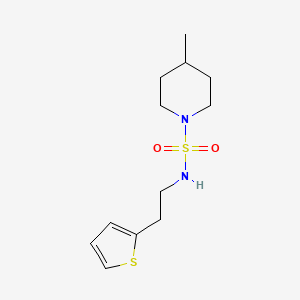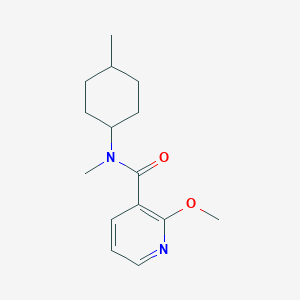
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s as part of research into the structure-activity relationships of cannabinoids. CP-47,497 has been widely used in scientific research to study the effects of cannabinoids on the body and brain.
作用機序
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors, leading to the activation of intracellular signaling pathways and the modulation of various physiological processes. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, leading to a range of effects including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has a range of biochemical and physiological effects on the body and brain. It has been shown to activate the endocannabinoid system, leading to the release of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This can lead to a range of effects including analgesia, sedation, and appetite stimulation. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has also been shown to modulate the release of various neurotransmitters including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body and brain. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized, leading to difficulties in maintaining consistent levels of the drug in the body. It is also a synthetic compound and may not accurately reflect the effects of natural cannabinoids.
将来の方向性
There are several future directions for research on N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the development of new therapies for various medical conditions based on the modulation of the endocannabinoid system. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the body and brain, particularly with regards to potential toxicity and addiction.
合成法
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopentanone with methylmagnesium bromide to form 1-cyclopentyl-2-propanol. This is then reacted with thionyl chloride to form 1-cyclopentyl-2-chloropropane. The final step involves the reaction of 1-cyclopentyl-2-chloropropane with 2,5-dimethylthiophene-3-carboxamide in the presence of a palladium catalyst to form N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide.
科学的研究の応用
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body and brain. It has been shown to bind strongly to the cannabinoid receptors CB1 and CB2, leading to a range of effects including analgesia, sedation, and appetite stimulation. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has also been used to study the role of the endocannabinoid system in various physiological and pathological processes.
特性
IUPAC Name |
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)13-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXRSERIRZRNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)









